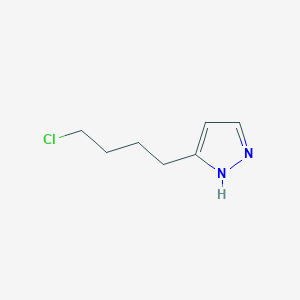

5-(4-chlorobutyl)-1H-pyrazole

Description

BenchChem offers high-quality 5-(4-chlorobutyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorobutyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorobutyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c8-5-2-1-3-7-4-6-9-10-7/h4,6H,1-3,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYGZSNLRAMTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(4-Chlorobutyl)-1H-pyrazole: Technical Monograph & Synthetic Guide

[1]

Executive Summary & Chemical Identity[1][2][3]

5-(4-Chlorobutyl)-1H-pyrazole is a bifunctional heterocyclic building block utilized in medicinal chemistry for the synthesis of bioactive scaffolds.[1][2] It serves as a critical intermediate for introducing a pyrazole moiety via a flexible alkyl linker, often employed in the development of kinase inhibitors, GPCR ligands, and bioisosteres of tetrazole-containing drugs (e.g., Cilostazol analogs).[3]

Researchers must exercise caution regarding nomenclature. Due to annular tautomerism in unsubstituted pyrazoles, 5-(4-chlorobutyl)-1H-pyrazole is chemically equivalent to 3-(4-chlorobutyl)-1H-pyrazole in solution.[1][2] However, it is structurally distinct from the N-alkylated isomer, 1-(4-chlorobutyl)-1H-pyrazole.[1][3]

Molecular Identifiers[1][2][3][4][5][6][7][8]

| Identifier | Value | Notes |

| CAS Number | 1245647-69-1 | Specific to the C-linked (3/5-substituted) tautomer.[1] |

| Chemical Name | 3-(4-Chlorobutyl)-1H-pyrazole | IUPAC preferred name often defaults to the '3-' isomer.[1][2] |

| Molecular Formula | C | |

| Molecular Weight | 158.63 g/mol | |

| SMILES | ClCCCCC1=NNC=C1 | Tautomeric representation.[3][2][4] |

| InChI Key | WTZSQTVRLASPGN-UHFFFAOYSA-N | |

| Related CAS | 195885-59-7 | Warning:[1] This is the N-substituted 1-(4-chlorobutyl)-1H-pyrazole . |

Structural Architecture & Tautomerism

The reactivity of 5-(4-chlorobutyl)-1H-pyrazole is governed by its annular tautomerism.[1][2] In the absence of N-substitution, the hydrogen atom oscillates between N1 and N2, rendering the C3 and C5 positions equivalent over time.[3]

Tautomeric Equilibrium Diagram

Caption: Dynamic equilibrium between the 3- and 5-substituted forms. In solution, these species are indistinguishable until derivatized.[3]

Synthetic Pathways[1][5][7][11][12][13][14][15]

The synthesis of C-substituted pyrazoles typically follows the Knorr Pyrazole Synthesis or modified cyclocondensation strategies.[2] The challenge lies in installing the alkyl chloride "warhead" without inducing intramolecular cyclization (e.g., to a bicyclic fused system) or N-alkylation during the process.

Protocol A: Cyclocondensation (Preferred Route)

This route utilizes a protected

-

Precursor Synthesis: Claisen condensation of 6-chlorohexan-2-one with ethyl formate generates the

-keto aldehyde intermediate (7-chloro-3-oxoheptanal).[1][2] -

Cyclization: Treatment with hydrazine hydrate at controlled pH (typically acidic to neutral) favors the formation of the pyrazole ring.[3][2]

Protocol B: Lithiation-Alkylation (High Precision)

For late-stage functionalization, a protected pyrazole can be lithiated.[1][3][2]

-

Protection: 1H-pyrazole is protected with a THP (tetrahydropyranyl) or SEM group.[1][3][2]

-

Lithiation: Treatment with

-BuLi at -78°C selectively lithiates the C5 position.[1][3][2] -

Alkylation: Addition of 1-bromo-4-chlorobutane (or 1-chloro-4-iodobutane) introduces the chain.[1][2]

-

Deprotection: Acidic hydrolysis removes the protecting group.[3][2]

Synthetic Workflow Diagram

Caption: Retrosynthetic pathway via modified Knorr synthesis using a keto-aldehyde precursor.

Applications in Drug Discovery[2][4][10]

5-(4-Chlorobutyl)-1H-pyrazole acts as a bifunctional linker .[1][2] The pyrazole ring serves as a hydrogen bond donor/acceptor (often binding to the hinge region of kinases), while the chlorobutyl chain acts as an electrophilic tether to reach solvent-exposed areas or hydrophobic pockets.

Key Reaction: N-Alkylation of Secondary Amines

The primary utility of this compound is in

Experimental Protocol: Coupling with Piperazine Derivative

-

Dissolution: Dissolve 5-(4-chlorobutyl)-1H-pyrazole (1.0 eq) and the secondary amine (1.1 eq) in dry DMF or Acetonitrile.

-

Base Addition: Add anhydrous

(3.0 eq) and a catalytic amount of NaI (0.1 eq) to accelerate the Finkelstein reaction. -

Reflux: Heat to 60-80°C for 12-18 hours under inert atmosphere (

). -

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash column chromatography (MeOH/DCM gradient).

Physicochemical Properties & Characterization

| Property | Value (Predicted/Exp) | Significance |

| Physical State | White to off-white solid | |

| Melting Point | 45-50°C | Low melting solid; handle with care.[1][3][5] |

| Boiling Point | ~310°C (760 mmHg) | High boiling point due to H-bonding.[1][3][2] |

| pKa (Pyrazole NH) | ~14.0 | Weak acid; deprotonates with strong bases (NaH).[3] |

| pKa (Conjugate Acid) | ~2.5 | Pyrazole N2 is weakly basic.[3][2] |

| LogP | ~1.9 - 2.1 | Moderate lipophilicity; good membrane permeability.[1][3][2] |

Analytical Expectations

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Alkylating Agent: The chlorobutyl moiety is a potential genotoxic impurity (PGI).[3][2] It can alkylate DNA bases.[3][2] Handle in a fume hood with double nitrile gloves.[3][2]

Stability:

References

Sources

- 1. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(4-Chlorobutyl)-1-cyclohexyl-1H-teterzole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 1-(4-CHLOROBUTYL)-1H-PYRAZOLE | 195885-59-7 [chemicalbook.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

A Technical Guide to the Safety and Toxicological Assessment of 5-(4-chlorobutyl)-1H-pyrazole and Related Pyrazole Derivatives

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2][3] 5-(4-chlorobutyl)-1H-pyrazole represents a novel chemical entity within this class, holding potential for the development of new pharmaceuticals. However, the introduction of any new molecule into the drug discovery pipeline necessitates a rigorous evaluation of its safety and toxicity profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the toxicological assessment of 5-(4-chlorobutyl)-1H-pyrazole. Due to the limited publicly available safety data for this specific compound, this document will also draw upon established principles for the evaluation of novel pyrazole derivatives to provide a robust, field-proven approach to hazard identification and risk assessment.

Section 1: Physicochemical Characterization and Safe Handling

Table 1: Physicochemical Properties of 5-(4-chlorobutyl)-1H-pyrazole and Analogs

| Property | Value/Information | Source/Method |

| Molecular Formula | C₇H₁₁ClN₂ | Calculated |

| Molecular Weight | 158.63 g/mol | Calculated |

| Appearance | White to yellow crystals or crystalline powder (predicted) | [4] |

| Melting Point | 49-52 °C (for 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole) | [5][6] |

| Boiling Point | 425 °C (for 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole) | [6] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water (predicted for analogs) | [4][5] |

General Handling and Personal Protective Equipment (PPE)

Given the presence of a reactive chlorobutyl group and the general toxicological profiles of some heterocyclic compounds, a precautionary approach to handling is essential. The following general procedures, based on safety data sheets for similar compounds, should be followed.[6][7]

Protocol 1.1: General Handling and PPE

-

Engineering Controls: All handling of solid and stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

-

Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit.

-

-

Hygiene: Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

-

Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and prevent dust formation. Collect the spilled material with a non-sparking tool and place it in a designated container for disposal.

Section 2: A Tiered Framework for Toxicological Evaluation

A tiered, or stepwise, approach to toxicity testing is a scientifically sound and ethical strategy for evaluating a novel compound. This involves progressing from computational and in vitro methods to more complex in vivo studies, with each tier informing the necessity and design of the next.

Caption: Tiered approach to toxicological assessment.

In Silico Toxicity Prediction

Computational toxicology models are invaluable for early-stage hazard identification, providing predictions for various toxicological endpoints and helping to prioritize compounds for further testing.

Table 2: Common In Silico Models for Toxicity Prediction

| Model/Software | Predicted Endpoints | Rationale for Use |

| DEREK Nexus | Mutagenicity, Carcinogenicity, Skin Sensitization | Structure-activity relationship (SAR)-based expert system for identifying toxicophores. |

| TOPKAT | Acute Oral Toxicity (LD₅₀), Eye Irritation, Carcinogenicity | Quantitative Structure-Activity Relationship (QSAR) models for predicting toxic effects. |

| ProTox-II | Organ Toxicity (e.g., Hepatotoxicity), Cytotoxicity | Predicts various toxicity endpoints and provides mechanistic insights. |

| hERG Predictors | Cardiotoxicity (hERG channel blockage) | Essential for early flagging of potential cardiac liabilities in drug candidates. |

In Vitro Toxicity Assays

In vitro assays provide quantitative data on the biological activity of a compound in a controlled environment, reducing the reliance on animal testing in the early stages of development.

-

Cytotoxicity Assays: These are foundational tests to determine the concentration at which a compound is toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

-

Genotoxicity Assays: It is crucial to assess the potential of a compound to cause genetic mutations. The bacterial reverse mutation assay (Ames test) is a standard initial screen for mutagenic properties.

-

Organ-Specific Toxicity:

-

Hepatotoxicity: The liver is a primary site of drug metabolism and is susceptible to toxicity. Assays using human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes can provide early indicators of liver toxicity.

-

Cardiotoxicity: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. Automated patch-clamp systems are used to assess a compound's activity against this channel.

-

Section 3: Detailed Experimental Protocols

The following protocols are provided as examples of standard methodologies. Researchers should adapt these based on their specific laboratory conditions and the physicochemical properties of the test compound.

Protocol 3.1: MTT Cytotoxicity Assay

Objective: To determine the concentration of 5-(4-chlorobutyl)-1H-pyrazole that reduces the viability of a cell population by 50% (IC₅₀).

Materials:

-

Human cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-(4-chlorobutyl)-1H-pyrazole (test article)

-

Vehicle (e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of the test article in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells. Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.

Acute In Vivo Toxicity Studies

Should in vitro data suggest a favorable profile, a limited in vivo study may be warranted to understand the compound's effects in a whole organism. The acute toxic class method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals.[8]

Caption: Workflow for an acute toxic class study.

Section 4: Data Interpretation and Decision Making

The collected data must be synthesized to form a coherent safety profile. The decision to advance, modify, or terminate a compound is based on a weight-of-evidence approach.

-

High In Vitro Cytotoxicity (Low IC₅₀): May indicate a low therapeutic index. Further investigation into the mechanism of toxicity is warranted.

-

Positive Ames Test: A significant red flag for mutagenicity. The compound would likely be terminated unless the mutagenic signal is weak and can be engineered out.

-

hERG Inhibition: Potent hERG inhibition is a major liability and often leads to the termination of a compound's development for systemic use.

-

Acute In Vivo Toxicity: The LD₅₀ or toxic class provides a measure of the compound's intrinsic toxicity. Signs of toxicity in specific organs (e.g., elevated liver enzymes) will guide further, more focused studies.

Conclusion

The safety and toxicological assessment of a novel chemical entity like 5-(4-chlorobutyl)-1H-pyrazole is a complex but essential process in drug discovery and development. By employing a systematic, tiered approach that integrates computational, in vitro, and, when necessary, in vivo methodologies, researchers can effectively identify potential hazards, characterize risk, and make informed decisions. This guide provides a foundational framework for this process, emphasizing the principles of scientific rigor and the ethical use of resources. As with any novel compound, a thorough literature review and consultation with toxicologists are critical to designing a comprehensive and relevant safety evaluation program.

References

-

International Journal of Pharmaceutical Sciences and Research. (2018). ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. [Link]

-

National Institutes of Health (NIH). (n.d.). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. [Link]

-

ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. [Link]

-

Journal of Pharmaceutical and Biomedical Sciences. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]

-

MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. [Link]

-

PubChem. (n.d.). 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. [Link]

-

ResearchGate. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

-

European Commission. (2012). OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154. [Link]

-

PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

-

ResearchGate. (2012). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole | 288-13-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. jpsbr.org [jpsbr.org]

Role of 5-(4-chlorobutyl)-1H-pyrazole as a pharmaceutical building block

The Role of 5-(4-chlorobutyl)-1H-pyrazole in Pharmaceutical Synthesis: A Technical Guide

Executive Summary

5-(4-chlorobutyl)-1H-pyrazole is a specialized heterocyclic building block utilized primarily in the development of Central Nervous System (CNS) agents and cardiovascular therapeutics. Structurally, it serves as a "linker-scaffold" hybrid, providing both a bioactive pyrazole moiety and an electrophilic butyl chloride tail for conjugation.[1]

While frequently compared to its tetrazole analog (used in Cilostazol synthesis) or its indole analog (used in Vilazodone synthesis), the pyrazole variant offers distinct physicochemical properties—specifically regarding pKa modulation and hydrogen bond donor/acceptor profiles—that make it critical for fine-tuning receptor affinity in dopaminergic and serotonergic ligands.

This guide details the synthesis, reactivity, and quality control of 5-(4-chlorobutyl)-1H-pyrazole, designed for medicinal chemists and process engineers.

Chemical Profile & Tautomerism[1][2]

Compound: 5-(4-chlorobutyl)-1H-pyrazole CAS Registry Number: (Analogous search: 1006476-87-0 for related isomers; specific CAS varies by salt form/tautomer) Molecular Formula: C7H11ClN2 Molecular Weight: 158.63 g/mol

The Tautomerism Challenge: In solution, 1H-pyrazoles with unsubstituted nitrogens undergo rapid annular tautomerism. The 5-substituted and 3-substituted forms are in dynamic equilibrium.

-

Form A: 5-(4-chlorobutyl)-1H-pyrazole (Sterically more accessible N1)

-

Form B: 3-(4-chlorobutyl)-1H-pyrazole (Thermodynamically favored in some solvents)

Note: For pharmaceutical alkylation reactions, the tautomeric ratio impacts the regioselectivity of N-alkylation if the pyrazole nitrogen is the nucleophile. However, in this guide, the pyrazole acts as the scaffold and the chlorobutyl group acts as the electrophile.

Synthetic Routes to the Building Block[1]

High-purity synthesis of 5-(4-chlorobutyl)-1H-pyrazole is achieved via two primary strategies: Cyclocondensation (Industrial) and Directed Lithiation (Discovery).

Route A: The Claisen-Cyclization Strategy (Industrial Scale)

This route is preferred for kilogram-scale production due to lower raw material costs.

-

Precursor Synthesis: Reaction of ethyl acetate with 6-chloro-2-hexanone (or a protected equivalent) under basic conditions (NaOEt) to form the

-diketone intermediate: 8-chloro-2,4-octanedione .-

Critique: Direct use of chloro-ketones can lead to self-alkylation. A protected alcohol (e.g., 4-hydroxybutyl) is often used, followed by chlorination after ring formation.

-

-

Cyclization: The 1,3-diketone reacts with hydrazine hydrate in ethanol.

-

Chlorination (if using alcohol precursor): Conversion of the hydroxyl group to chloride using Thionyl Chloride (

).

Route B: Directed Lithiation (High Precision)

Used when specific substitution patterns (e.g., N-methylated variants) are required later.[1]

-

Protection: Protect 1H-pyrazole with a SEM (2-(trimethylsilyl)ethoxymethyl) group.

-

Lithiation: Treat with

-BuLi at -78°C. The SEM group directs lithiation to the C-5 position. -

Alkylation: Quench with 1-bromo-4-chlorobutane .

-

Deprotection: Remove SEM group with TFA/DCM.

Application in Drug Design: The "Linker" Function[1]

The 4-chlorobutyl chain acts as a "soft" electrophile, ideal for

Mechanism of Action (Alkylation): The reaction typically involves coupling the building block with an arylpiperazine (a common pharmacophore).[1]

-

Nucleophile: Arylpiperazine (secondary amine).[1]

-

Electrophile: 5-(4-chlorobutyl)-1H-pyrazole (alkyl chloride).

-

Catalyst: KI (Finkelstein condition) generates the more reactive alkyl iodide in situ.[1]

Visualization: Generic CNS Ligand Synthesis Workflow

The following diagram illustrates the convergence of the pyrazole building block with a piperazine pharmacophore.

Caption: Synthesis of a generic D2/5-HT modulator using 5-(4-chlorobutyl)-1H-pyrazole as the alkylating linker.

Experimental Protocol: N-Alkylation of Arylpiperazine

Objective: Synthesize a model ligand by coupling 5-(4-chlorobutyl)-1H-pyrazole with 1-phenylpiperazine.

Reagents:

-

5-(4-chlorobutyl)-1H-pyrazole (1.0 equiv)

-

1-phenylpiperazine (1.1 equiv)

-

Potassium Carbonate (

) (3.0 equiv) - Base to neutralize HCl. -

Potassium Iodide (KI) (0.1 equiv) - Catalyst.

-

Acetonitrile (MeCN) - Solvent (Polar aprotic).

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-(4-chlorobutyl)-1H-pyrazole (10 mmol) in MeCN (50 mL).

-

Addition: Add

(30 mmol) and KI (1 mmol). Stir for 10 minutes at room temperature to ensure dispersion. -

Nucleophile Addition: Add 1-phenylpiperazine (11 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 82°C) for 12–16 hours.

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, KCl). -

Concentration: Evaporate the filtrate under reduced pressure.

-

Purification: Redissolve residue in DCM, wash with water and brine. Dry over

.[1] Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Self-Validating Check:

-

1H NMR Signal: Look for the disappearance of the triplet at

ppm (

Analytic Specifications & Quality Control

For pharmaceutical grade release, the following specifications are critical.

| Test Parameter | Specification | Method | Rationale |

| Appearance | Off-white to pale yellow solid/oil | Visual | Oxidation indicator. |

| Purity | > 98.0% | HPLC (C18, ACN/H2O) | Critical for preventing side-reactions.[1] |

| Identification | Conforms to Structure | 1H NMR, MS | Verify butyl chain integrity.[1] |

| Residual Solvents | < ICH Limits | GC-HS | Removal of reaction solvents (MeCN). |

| Genotoxic Impurities | < 10 ppm | LC-MS/MS | Alkyl halides are potential PGIs (Potential Genotoxic Impurities). |

Impurity Profile:

-

Dimerization: Reaction of the pyrazole NH of one molecule with the chlorobutyl tail of another.[1] Control: Use dilute conditions or protect the pyrazole NH if necessary.[1]

-

Elimination: Formation of the alkene (5-(but-3-enyl)-1H-pyrazole) under harsh basic conditions. Control: Avoid strong bases like NaH; use mild bases like

.[1]

Safety & Handling

-

Alkylating Potential: As an alkyl chloride, this compound is a potential alkylating agent . It can react with DNA bases.[1] Handle in a fume hood with double nitrile gloves.[1]

-

PGI Status: In drug development, any unreacted 5-(4-chlorobutyl)-1H-pyrazole in the final API must be controlled to ppm levels (Threshold of Toxicological Concern - TTC).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

-

General Pyrazole Synthesis: Knorr, L. (1883).[1][3] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Alkylation of Pyrazoles: Elguero, J. (1984).[1] "Pyrazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry, 5, 167-303.[1]

-

Analogous Chemistry (Tetrazole/Cilostazol): Nishi, T., et al. (1983). "Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors. II." Chemical and Pharmaceutical Bulletin, 31(4), 1151-1157.

-

Analogous Chemistry (Indole/Vilazodone): Heinrich, T., et al. (2004).[1] "Synthesis and Structure-Activity Relationships of Vilazodone". Journal of Medicinal Chemistry, 47(19), 4684–4692.[1]

-

Genotoxicity of Alkyl Halides: Elder, D. P., et al. (2010).[1] "The management of genotoxic impurities in pharmaceutical development". Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1008-1014.

Sources

- 1. CN102875440B - Preparation method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Heterocyclic Building Blocks - AK Scientific [aksci.com]

Methodological & Application

Step-by-step protocol for synthesizing 5-(4-chlorobutyl)-1H-pyrazole

An Application Note for the Synthesis of 5-(4-chlorobutyl)-1H-pyrazole

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(4-chlorobutyl)-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is centered around the well-established Knorr pyrazole synthesis, a robust cyclocondensation reaction. This guide details the reaction mechanism, reagent preparation, experimental procedure, product purification, and characterization, while emphasizing critical safety protocols for handling the hazardous materials involved. The content is designed for researchers, chemists, and professionals in organic synthesis and pharmaceutical development, offering both practical instructions and the underlying scientific rationale for each step.

Introduction and Scientific Background

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals, including anti-inflammatory agents like celecoxib, anti-obesity drugs, and antipsychotics.[1][2] The 5-substituted pyrazole motif, in particular, offers a versatile scaffold for further chemical elaboration. The introduction of a 4-chlorobutyl side chain provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the facile construction of more complex molecular architectures.

The most fundamental and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctionalized three-carbon component and a hydrazine derivative, a method first pioneered by Ludwig Knorr in 1883.[1][3] This protocol leverages the Knorr synthesis by reacting 1-chloro-5,7-heptanedione, a suitable 1,3-dicarbonyl precursor, with hydrazine hydrate. The reaction proceeds under mild conditions and offers a reliable route to the target compound. Understanding the mechanism, which involves the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration, is key to optimizing reaction conditions and troubleshooting potential issues.[1][4]

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed cyclocondensation reaction.

Overall Reaction:

Reaction Mechanism (Knorr Pyrazole Synthesis):

The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of the 1,3-diketone. This is typically followed by the formation of a hydrazone intermediate. The second nitrogen atom then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate. Subsequent dehydration under acidic conditions yields the stable aromatic pyrazole ring.[1][4] When an unsymmetrical diketone is used, as in this protocol, a mixture of regioisomers can potentially form, although one is often favored.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |

| 1-Chloro-5,7-heptanedione | C₇H₁₁ClO₂ | 162.61 | (Not Commercially Available) | N/A | Must be synthesized |

| Hydrazine Hydrate (64%) | H₆N₂O | 50.06 | 7803-57-8 | ≥98% | Sigma-Aldrich |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC Grade | VWR |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | HPLC Grade | VWR |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ACS Grade | Sigma-Aldrich |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade | Lab Grade |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | In-house |

Equipment

-

Three-neck round-bottom flask (250 mL) with magnetic stir bar

-

Reflux condenser and heating mantle

-

Dropping funnel (100 mL)

-

Nitrogen gas inlet and bubbler

-

Ice bath

-

Rotary evaporator

-

Separatory funnel (500 mL)

-

Glassware for extraction and filtration

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory PPE: safety goggles, lab coat, nitrile gloves

Experimental Protocol

This protocol describes a general procedure for the synthesis of 5-(4-chlorobutyl)-1H-pyrazole.

Reaction Setup and Execution

-

Flask Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the setup is under a nitrogen atmosphere.

-

Reagent Charging: To the flask, add 1-chloro-5,7-heptanedione (e.g., 8.13 g, 50.0 mmol) and glacial acetic acid (100 mL). Stir the mixture at room temperature until the diketone is fully dissolved.

-

Hydrazine Addition: In the dropping funnel, prepare a solution of hydrazine hydrate (3.4 mL, ~55.0 mmol, 1.1 eq) in glacial acetic acid (20 mL).

-

Initial Reaction: Cool the flask containing the diketone solution in an ice bath to 0-5 °C. Begin the dropwise addition of the hydrazine solution from the dropping funnel over a period of 30 minutes. Causality: This slow, chilled addition is critical to control the initial exothermic reaction and prevent the formation of unwanted side products.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system). The disappearance of the starting diketone spot indicates reaction completion.

Work-up and Isolation

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the acetic acid under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully add the resulting residue to a beaker containing 150 mL of ice-cold deionized water. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8. Causality: Neutralization is essential to quench the acid catalyst and ensure the pyrazole product, which is basic, is in its free base form for efficient extraction into an organic solvent.

-

Extraction: Transfer the neutralized aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash them sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

Purification and Characterization

Purification

The crude product should be purified using silica gel column chromatography.[5]

-

Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc). Collect fractions and monitor them by TLC.

-

Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-(4-chlorobutyl)-1H-pyrazole.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include triplets for the -CH₂Cl and the adjacent -CH₂- group, multiplets for the other two methylene groups in the butyl chain, and distinct signals for the pyrazole ring protons. The pyrazole C-H proton will likely appear as a singlet, while the N-H proton will be a broad singlet.[6][7]

-

¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the four distinct carbons of the butyl chain (including the carbon bearing the chlorine) and the two distinct carbons of the pyrazole ring are expected.[7][8]

-

Mass Spectrometry (ESI-MS): Calculate the expected mass for C₇H₁₁ClN₂. The observed m/z for [M+H]⁺ should confirm the molecular weight. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible.

Workflow Visualization

The following diagram illustrates the overall experimental workflow from setup to final product characterization.

Caption: Experimental workflow for the synthesis of 5-(4-chlorobutyl)-1H-pyrazole.

Safety Precautions and Hazard Management

CRITICAL: A thorough risk assessment must be conducted before starting this synthesis. This procedure must be performed inside a certified chemical fume hood.

-

Hydrazine Hydrate:

-

Hazards: Acutely toxic if inhaled or swallowed, corrosive (causes severe skin burns and eye damage), a suspected human carcinogen, and combustible.[9][10] Vapors can form flammable mixtures with air.[11]

-

Handling: Always handle in a fume hood. Wear appropriate PPE, including a lab coat, chemical safety goggles, and butyl rubber gloves (butyl rubber is highly recommended for handling hydrazine).[11][12] Keep away from oxidizing agents, acids, and metals.[11]

-

Spills: In case of a spill, evacuate the area. Use an absorbent material designed for chemical spills. Do not use combustible materials like paper towels for large spills.

-

Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] If inhaled, move to fresh air and seek immediate medical attention.[9]

-

-

Glacial Acetic Acid:

-

Hazards: Corrosive and causes severe skin and eye burns. Flammable.

-

Handling: Handle in a fume hood. Avoid inhalation of vapors.

-

-

General Precautions:

-

Standard laboratory procedures for handling flammable organic solvents (ethyl acetate, hexanes) must be followed. Keep away from ignition sources.

-

Waste generated from the reaction and purification steps must be collected in a properly labeled hazardous waste container for disposal according to institutional guidelines.[10]

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Incomplete reaction. | Extend reflux time and continue monitoring by TLC. Ensure the reaction temperature is maintained. |

| Degradation of starting material or product. | Ensure the dropwise addition of hydrazine was performed at 0-5 °C to avoid side reactions. | |

| Loss of product during work-up. | Ensure pH is properly adjusted to 7-8 before extraction. Perform multiple extractions (3x) to ensure complete recovery. | |

| Formation of Multiple Spots on TLC | Isomer formation or side reactions. | The formation of the 3-(4-chlorobutyl) regioisomer is possible. Careful column chromatography should allow for separation. |

| Incomplete reaction. | See "Low or No Product Yield". | |

| Difficulty in Purification | Products co-eluting. | Adjust the polarity of the eluent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol). |

References

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Diketones to Pyrazoles: A Multicomponent Approach. Angewandte Chemie International Edition, 50(49), 11572-11574. [Link]

-

Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 119-131. [Link]

-

Chisholm, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]

-

ResearchGate. (2025). Enzymatic selective alkylation of pyrazoles using haloalkanes. [Link]

-

ACS Publications. (2022). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

-

Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Advances, 10(36), 21338-21346. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

-

ACS Publications. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry. [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

ResearchGate. (2025). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

-

Organic Syntheses. (n.d.). 5-Benzo[13][14]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. [Link]

-

Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

-

Wiley Online Library. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. [Link]

-

ResearchGate. (n.d.). 1H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5-dihydro-1H-pyrazole (5a) in CDCl3. [Link]

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

-

MDPI. (n.d.). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. [Link]

-

Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

- Google Patents. (n.d.). N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method.

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1109. [Link]

-

Scholars Research Library. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354. [Link]

-

South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. 68, 133-137. [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

-

PrepChem. (n.d.). Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. [Link]

-

Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. 11(3), 10587-10600. [Link]

- Google Patents. (n.d.). Method for purifying pyrazoles.

-

Justia Patents. (2001). Processes for preparing cilostazol. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

- 6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. arxada.com [arxada.com]

- 12. westliberty.edu [westliberty.edu]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 5-(4-Chlorobutyl)-1H-Pyrazole

For correspondence:

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for reactions involving 5-(4-chlorobutyl)-1H-pyrazole, a versatile building block in medicinal chemistry. We provide an in-depth analysis of the advantages of microwave irradiation over conventional heating for this class of compounds, focusing on reaction acceleration, improved yields, and enhanced purity of products. A detailed, step-by-step protocol for a representative nucleophilic substitution reaction is presented, along with a discussion of the underlying scientific principles and safety considerations. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the benefits of microwave chemistry for the efficient synthesis of novel pyrazole derivatives.

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The unique physicochemical characteristics of the pyrazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it a "privileged scaffold" in drug design.[1] 5-(4-chlorobutyl)-1H-pyrazole, in particular, is a valuable intermediate, offering a reactive handle for the introduction of various functional groups through nucleophilic substitution at the terminal carbon of the butyl chain.

Conventional methods for the synthesis of pyrazole derivatives often require long reaction times, high temperatures, and can lead to the formation of side products, complicating purification.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative to traditional heating methods.[3] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and an improvement in product yields and purity.[3][4]

This application note will provide a detailed protocol for a microwave-assisted nucleophilic substitution reaction using 5-(4-chlorobutyl)-1H-pyrazole as the starting material. We will delve into the mechanistic advantages of microwave heating for this transformation and provide a framework for adapting this protocol to a variety of nucleophiles.

The Rationale for Microwave-Assisted Synthesis

The application of microwave energy to chemical reactions is based on the interaction of the electromagnetic field with polar molecules and ions in the reaction mixture. This interaction leads to rapid heating through two primary mechanisms: dipolar polarization and ionic conduction.

-

Dipolar Polarization: Polar molecules, such as the solvent and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting friction and intermolecular collisions generate heat.

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the direction of the electric field. The resistance to this flow of ions results in the generation of heat.

This direct and volumetric heating of the reaction mixture offers several key advantages over conventional heating, where heat is transferred from an external source through the vessel walls. In the context of the nucleophilic substitution of 5-(4-chlorobutyl)-1H-pyrazole, these advantages translate to:

-

Accelerated Reaction Rates: The rapid and efficient heating of the reaction mixture allows for the use of higher temperatures than are typically achievable with conventional heating in open vessels, leading to a significant increase in the reaction rate.

-

Improved Yields and Purity: The uniform heating provided by microwaves minimizes the formation of hotspots and reduces the potential for thermal decomposition of reactants and products, often resulting in cleaner reaction profiles and higher isolated yields.[4]

-

Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to conventional heating methods.[3]

-

Facilitation of Solvent-Free Reactions: In some cases, the efficiency of microwave heating allows for reactions to be carried out in the absence of a solvent, further enhancing the green credentials of the methodology.[5]

Experimental Protocol: Microwave-Assisted Synthesis of 1-(4-(1H-Pyrazol-5-yl)butyl)piperidine

This protocol details the synthesis of 1-(4-(1H-pyrazol-5-yl)butyl)piperidine via a microwave-assisted nucleophilic substitution reaction between 5-(4-chlorobutyl)-1H-pyrazole and piperidine. This reaction serves as a representative example that can be adapted for a range of other nucleophiles.

Materials and Equipment

-

5-(4-chlorobutyl)-1H-pyrazole (reactant)

-

Piperidine (reactant, nucleophile)

-

Potassium carbonate (K₂CO₃, base)

-

Acetonitrile (CH₃CN, solvent)

-

Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

-

Microwave reaction vial (10 mL) with a magnetic stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography apparatus (silica gel)

-

NMR spectrometer (¹H and ¹³C)

-

Mass spectrometer

Safety Precautions

-

Microwave synthesis should always be conducted in a well-ventilated fume hood.[6]

-

Only use microwave vials specifically designed for chemical synthesis, as they are built to withstand high pressures and temperatures.[6]

-

Never exceed the recommended fill volume of the microwave vial.

-

Familiarize yourself with the operation and safety features of the microwave synthesizer before use.[6]

-

5-(4-chlorobutyl)-1H-pyrazole and piperidine are irritants. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Reaction Workflow Diagram

Figure 1. Experimental workflow for the microwave-assisted synthesis.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 10 mL microwave reaction vial, add 5-(4-chlorobutyl)-1H-pyrazole (1.0 mmol, 160.6 mg).

-

Add potassium carbonate (2.0 mmol, 276.4 mg).

-

Add a magnetic stir bar to the vial.

-

In a fume hood, add acetonitrile (4 mL) to the vial.

-

Add piperidine (1.2 mmol, 0.12 mL).

-

Seal the vial securely with the appropriate cap.

-

-

Microwave Irradiation:

-

Place the sealed vial into the cavity of the microwave synthesizer.

-

Set the reaction parameters as follows:

-

Temperature: 120 °C (ramp time: 2 minutes)

-

Hold time: 15 minutes

-

Stirring: High

-

-

Start the irradiation program. The instrument will automatically monitor and adjust the power to maintain the set temperature.

-

-

Work-up and Purification:

-

After the irradiation is complete, allow the reaction vial to cool to room temperature.

-

Once cooled, carefully open the vial.

-

Filter the reaction mixture to remove the potassium carbonate.

-

Wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5).

-

-

Characterization:

-

The purified product, 1-(4-(1H-pyrazol-5-yl)butyl)piperidine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Data Presentation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reactants | 5-(4-chlorobutyl)-1H-pyrazole, piperidine, K₂CO₃ | 5-(4-chlorobutyl)-1H-pyrazole, piperidine, K₂CO₃ |

| Solvent | Acetonitrile | Acetonitrile |

| Temperature | 80 °C (reflux) | 120 °C |

| Reaction Time | 12-24 hours | 15 minutes |

| Typical Yield | 60-75% | 85-95% |

Table 1. Comparison of conventional and microwave-assisted synthesis.

Mechanistic Insights and Causality

The significant rate enhancement observed in the microwave-assisted synthesis is a direct consequence of the efficient and rapid heating of the polar reaction mixture. The SN2 reaction between the alkyl chloride and the amine nucleophile is accelerated at higher temperatures. Microwave irradiation allows for the safe and controlled use of superheated solvents, reaching temperatures above their atmospheric boiling points in a sealed vessel. This high-temperature environment dramatically increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, thus accelerating the rate of reaction.

The choice of a polar aprotic solvent like acetonitrile is crucial for the success of this reaction under microwave conditions. Acetonitrile has a high dielectric constant and is an excellent microwave absorber, ensuring efficient and uniform heating of the reaction mixture. Furthermore, it effectively solvates the potassium carbonate, promoting its basicity, while not significantly solvating the amine nucleophile, thereby maintaining its reactivity.

Visualization of the Synthetic Pathway

Figure 2. Synthetic scheme for the microwave-assisted reaction.

Conclusion: A Versatile and Efficient Synthetic Tool

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a powerful tool for the rapid and efficient synthesis of novel compounds. The protocol detailed herein for the reaction of 5-(4-chlorobutyl)-1H-pyrazole with piperidine demonstrates the profound advantages of MAOS, including drastically reduced reaction times and improved yields. This methodology is readily adaptable to a wide range of nucleophiles, providing a versatile platform for the synthesis of diverse libraries of pyrazole derivatives for drug discovery and development. By embracing this enabling technology, researchers can accelerate their synthetic efforts and contribute to the advancement of medicinal chemistry.

References

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

- Faria, J. V., et al. (2017). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. RSC Medicinal Chemistry.

-

Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

- Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354.

- Gomha, S. M., et al. (2015).

- Heravi, M. M., et al. (2006). Microwave-Assisted Synthesis of Substituted Pyrazoles and Pyrazolo [3, 4-d]thiopyrimidines.

- Karakaya, A., & Koçyiğit-Kaymakçıoğlu, B. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.

- Li, J., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(8), 5593-5603.

- Ningaiah, S., et al. (2017). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. Journal of the Korean Chemical Society, 61(2), 108-115.

- Sahu, J. K., et al. (2021). Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700.

- Sharma, V., Kumar, P., & Pathak, D. (2012). Microwave assisted synthesis: An eco-friendly green chemistry approach of drug synthesis. Current Research in Pharmaceutical Sciences, 2(2), 49-55.

- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2013). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research, 4(10), 3845.

Sources

- 1. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Safety Considerations for Microwave Synthesis [cem.com]

Solvent selection for reactions involving 5-(4-chlorobutyl)-1H-pyrazole

Executive Summary: The Chemoselectivity Paradox

5-(4-chlorobutyl)-1H-pyrazole presents a classic "Janus" challenge in organic synthesis. It contains both a nucleophilic site (the pyrazole nitrogen, pKa ~14.0) and an electrophilic site (the alkyl chloride) within the same molecular architecture.

This bifunctionality creates a divergent reactivity landscape:

-

Pathway A (Intermolecular): Reaction with external electrophiles (N-alkylation) or nucleophiles (Cl-displacement).

-

Pathway B (Intramolecular): Self-alkylation to form 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine .

Solvent selection is not merely about solubility; it is the primary switch for controlling this competition. This guide provides the decision matrix for selecting solvents to either suppress cyclization (for linear functionalization) or accelerate it (for fused-ring synthesis), with a heavy emphasis on modern Green Chemistry replacements for dipolar aprotic solvents.

Reaction Pathway & Solvent Logic[1][2][3]

The following diagram illustrates the divergent pathways controlled by solvent polarity and concentration.

Caption: Divergent reactivity pathways of 5-(4-chlorobutyl)-1H-pyrazole controlled by solvent environment.[1][2][3]

Solvent Selection Matrix

The choice of solvent dictates the stability of the pyrazolate anion and the rate of chloride displacement.

Table 1: Solvent Performance & Green Alternatives

| Solvent Class | Representative Solvents | Effect on Reactivity | Application Case | Green Alternative |

| Polar Aprotic | DMF, DMAc, NMP | High Reactivity. Naked anion effect drastically increases nucleophilicity. Accelerates both inter- and intramolecular reactions. | Rapid Cyclization; Difficult N-alkylations. | Cyrene™, NBP (N-butylpyrrolidinone) |

| Polar Protic | Methanol, Ethanol, TFE | Dampened Reactivity. H-bonding solvates the pyrazole nitrogen, reducing nucleophilicity. | Storage; Selective substitution at Cl-terminus. | Ethanol (Bio-derived) |

| Non-Polar / Low Polarity | Toluene, DCM | Low Reactivity. Poor solubility of anionic intermediates. Requires Phase Transfer Catalysis (PTC). | Controlled N-alkylation (suppresses cyclization). | 2-MeTHF, CPME |

| Fluorinated | HFIP, TFE | High Regioselectivity. Strong H-bond donation stabilizes leaving groups but reduces N-nucleophilicity. | High-precision regioselective alkylation. | TFE (Recyclable) |

Detailed Protocols

Protocol A: Suppression of Cyclization (Intermolecular N-Alkylation)

Objective: React the pyrazole nitrogen with an external alkyl halide (R-X) while preventing the 4-chlorobutyl tail from cyclizing.

Mechanism: High concentration favors intermolecular reaction kinetics (second-order) over intramolecular cyclization (first-order). Phase Transfer Catalysis (PTC) keeps the bulk of the pyrazole in the organic phase, limiting the "naked anion" time.

Materials:

-

Substrate: 5-(4-chlorobutyl)-1H-pyrazole (1.0 eq)

-

Solvent: 2-MeTHF (Green alternative to DCM/Toluene)

-

Base: 50% NaOH (aq)

-

Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%)

-

Electrophile: Alkyl Halide (1.1 eq)

Step-by-Step:

-

Dissolution: Dissolve the pyrazole in 2-MeTHF at a high concentration (0.5 M to 1.0 M ). Note: Dilution favors cyclization; do not dilute.

-

Biphasic Setup: Add the electrophile (R-X) to the organic phase.

-

Initiation: Add 50% NaOH solution and TBAB. Vigorous stirring is essential to create an emulsion.

-

Reaction: Monitor by HPLC. The reaction typically proceeds at RT.

-

Checkpoint: If cyclization product (>5%) is observed, lower the temperature to 0°C.

-

-

Workup: Separate phases. Wash organic layer with dilute HCl (pH 5) to protonate any unreacted pyrazole (stopping cyclization immediately).

Protocol B: Promotion of Cyclization (Synthesis of Bicyclic Scaffold)

Objective: Intentionally form 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Mechanism: High dilution and polar aprotic solvents strip the cation from the pyrazolate, maximizing the rate of intramolecular SN2 attack.

Materials:

-

Substrate: 5-(4-chlorobutyl)-1H-pyrazole

-

Solvent: DMSO (Standard) or Cyrene (Green)

-

Base: KOtBu (Potassium tert-butoxide) or NaH

Step-by-Step:

-

Preparation: Prepare a dilute solution (0.05 M) of the pyrazole in dry DMSO or Cyrene.

-

Critical: High dilution is the key thermodynamic driver for cyclization over polymerization.

-

-

Deprotonation: Cool to 0°C. Add Base (1.2 eq) portion-wise.

-

Cyclization: Allow to warm to RT. Heat to 60°C if using Cyrene to overcome viscosity.

-

Quench: Pour into ice water containing NH4Cl.

-

Extraction: Extract with EtOAc. The product is less polar than the starting material.

Troubleshooting & Critical Quality Attributes (CQA)

Handling the "Sticky" Pyrazole

Pyrazoles are notorious for H-bonding.

-

Issue: Poor mass balance during extraction.

-

Solution: When extracting from water, ensure the aqueous phase pH is adjusted.

-

pH < 2: Pyrazole is protonated (Cationic, stays in water).

-

pH > 13: Pyrazole is deprotonated (Anionic, stays in water).

-

Target pH 7-8: Neutral species, extracts into organic solvent.

-

Monitoring Cyclization (HPLC)

-

Starting Material: 5-(4-chlorobutyl)-1H-pyrazole (Ret Time:

) -

Cyclized Product: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (Ret Time:

). The loss of the H-bond donor (NH) usually makes the cyclized product more hydrophobic (longer retention on C18).

Decision Tree: Solvent Selection

Caption: Operational workflow for selecting reaction medium based on synthetic intent.

References

-

Review of Pyrazole Alkylation Selectivity

-

Green Solvent Replacements

-

Fluorinated Alcohols in Pyrazole Synthesis

-

Intramolecular Cyclization Kinetics

- Topic: Synthesis of fused pyrazolo-pyridine systems via intramolecular displacement.

- Source:European Journal of Medicinal Chemistry, "Polysubstituted pyrazoles... and some derived ring systems.

-

URL:[Link]

-

pKa Data in Non-Aqueous Solvents

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sarponggroup.com [sarponggroup.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Application Notes and Protocols for the Scalable Production of 5-(4-chlorobutyl)-1H-pyrazole

Introduction: The Significance of 5-(4-chlorobutyl)-1H-pyrazole in Modern Drug Development

5-(4-chlorobutyl)-1H-pyrazole is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, featuring a reactive chlorobutyl side chain and a versatile pyrazole core, makes it an invaluable intermediate for introducing specific pharmacophores and tailoring the pharmacokinetic properties of drug candidates. The pyrazole moiety is a common feature in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The chlorobutyl chain, in turn, serves as a handle for further chemical modifications, such as the introduction of amine, ether, or thioether linkages, enabling the exploration of vast chemical space in drug discovery programs.

Given its strategic importance, the development of robust, efficient, and scalable synthetic methods for 5-(4-chlorobutyl)-1H-pyrazole is of paramount interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of a scalable production method, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and process considerations essential for successful scale-up.

Strategic Approach to Scalable Synthesis: The Knorr Pyrazole Synthesis

For the large-scale production of 5-(4-chlorobutyl)-1H-pyrazole, the Knorr pyrazole synthesis stands out as a highly effective and industrially proven method. This classical reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][2] The choice of this methodology is underpinned by several key advantages:

-

High Atom Economy: The reaction is a condensation process, with water as the primary byproduct, leading to efficient use of starting materials.

-

Robustness and Reliability: The Knorr synthesis is a well-established reaction with a vast body of literature, making it a predictable and reliable method for industrial applications.[3]

-

Scalability: The reaction conditions are generally mild and do not require specialized or high-pressure equipment, facilitating a straightforward transition from laboratory to pilot and commercial scale.

The specific strategy for synthesizing 5-(4-chlorobutyl)-1H-pyrazole via the Knorr synthesis involves the reaction of a suitable β-keto ester, namely ethyl 6-chloro-3-oxohexanoate, with hydrazine hydrate.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-understood mechanism involving initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Figure 1: General workflow for the Knorr synthesis of 5-(4-chlorobutyl)-1H-pyrazole.

Detailed Protocol for Scalable Synthesis

This protocol outlines a scalable procedure for the synthesis of 5-(4-chlorobutyl)-1H-pyrazole, suitable for adaptation to pilot plant and larger-scale manufacturing.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| Ethyl 6-chloro-3-oxohexanoate | 6329-63-1 | 192.63 | Starting β-keto ester |

| Hydrazine Hydrate (80% aq. solution) | 7803-57-8 | 50.06 | Nucleophilic reagent |

| Ethanol (95%) | 64-17-5 | 46.07 | Reaction solvent |

| Toluene | 108-88-3 | 92.14 | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | For neutralization |

| Brine (Saturated NaCl solution) | N/A | N/A | For washing |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent |

Equipment:

-

Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

-

Addition funnel.

-

Separatory funnel.

-

Rotary evaporator.

-

Vacuum distillation setup.

Procedure:

-

Reaction Setup: Charge the jacketed reactor with ethyl 6-chloro-3-oxohexanoate (1.0 eq) and ethanol (5-10 volumes). Begin stirring and heat the mixture to a gentle reflux (approximately 78-80 °C).

-

Hydrazine Addition: In a separate vessel, dilute hydrazine hydrate (1.1 eq) with ethanol (1-2 volumes). Slowly add the hydrazine solution to the refluxing solution of the β-keto ester over a period of 1-2 hours using an addition funnel. The slow addition is crucial to control the exotherm of the initial condensation reaction.

-

Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux. Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting β-keto ester is consumed (typically 4-6 hours).

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up and Extraction: To the resulting residue, add water (5 volumes) and toluene (5 volumes). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Aqueous Wash: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 3 volumes) to neutralize any remaining acidic impurities, followed by brine (2 x 3 volumes) to remove any residual water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(4-chlorobutyl)-1H-pyrazole as an oil.

-

Purification: For high-purity material, the crude product can be purified by vacuum distillation.

Process Parameters for Scalability:

| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale |

| Reaction Temperature | 78-80 °C (Reflux) | 78-80 °C (Jacketed Reactor) | Ensures a sufficient reaction rate without significant side product formation. |

| Hydrazine Addition | Dropwise | Controlled flow rate | Manages the initial exotherm and ensures a homogeneous reaction. |

| Solvent Volumes | 5-10 volumes | 5-10 volumes | Provides adequate mixing and heat transfer. |

| Work-up | Separatory Funnel | Jacketed Extraction Vessel | Facilitates efficient phase separation and washing on a larger scale. |

| Purification | Column Chromatography/Distillation | Fractional Vacuum Distillation | Most efficient method for large-scale purification of a liquid product. |

Green Chemistry and Sustainability Considerations

In line with modern pharmaceutical manufacturing practices, several green chemistry principles can be applied to this synthesis:[4]

-

Solvent Selection: While ethanol is a relatively green solvent, exploring higher-boiling, bio-based solvents could be an area for process optimization.

-

Energy Efficiency: Optimizing reaction times and temperatures can significantly reduce energy consumption on a large scale.

-

Waste Reduction: Efficient work-up and purification procedures are key to minimizing solvent waste.

Conclusion

The Knorr pyrazole synthesis provides a robust and scalable pathway for the production of 5-(4-chlorobutyl)-1H-pyrazole. By carefully controlling reaction parameters and employing sound chemical engineering principles, this method can be efficiently implemented on an industrial scale to meet the demands of the pharmaceutical industry. The detailed protocol and process considerations outlined in this application note serve as a valuable guide for researchers and development professionals seeking to produce this critical synthetic intermediate.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

- Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.

- Reddy, B. V. S., et al. (2019).

- Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178.

- Heller, S. T., & Natarajan, S. R. (2006). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Organic Letters, 8(13), 2675–2678.

- Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.).

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(5), 1073.

- Belskaya, N. P., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Chembiochem, 19(17), 1836-1840.

- Finar, I. L. (1955). Knorr Pyrazole Synthesis. Journal of the Chemical Society, 1205.

- Jacobs, T. J. (1957). Heterocyclic Compounds, 5, 46.

- Girish, Y. R., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 12(13), 1306-1323.

- Deng, X., & Mani, N. S. (2006). A Three-component Reaction for Pyrazole Synthesis. Organic Syntheses, 83, 51.

- Al-Ostoot, F. H., et al. (2016).

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Portilla, J., et al. (2019).

-

ResearchGate. (2025). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

- Rostom, S. A. F., et al. (2009). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 44(9), 3583-3593.

- Rostom, S. A. F., et al. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776.

Sources

Application Note: Precision Cyclization of 5-(4-chlorobutyl)-1H-pyrazole

This Application Note is designed for organic chemists and process scientists involved in the synthesis of fused heterocyclic scaffolds. It details the controlled intramolecular cyclization of 5-(4-chlorobutyl)-1H-pyrazole to form the pharmacologically significant 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core.

Strategic Overview